N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide
CAS No.: 338404-96-9
Cat. No.: VC7216526
Molecular Formula: C21H17NO5
Molecular Weight: 363.369
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 338404-96-9 |
---|---|
Molecular Formula | C21H17NO5 |
Molecular Weight | 363.369 |
IUPAC Name | N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)-4-methoxybenzamide |
Standard InChI | InChI=1S/C21H17NO5/c1-13-17(19(23)14-6-4-3-5-7-14)12-18(21(25)27-13)22-20(24)15-8-10-16(26-2)11-9-15/h3-12H,1-2H3,(H,22,24) |
Standard InChI Key | QIJKVQQIGWSIRT-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a 2H-pyran-2-one core substituted at the 3-position with an N-linked 4-methoxybenzamide group and at the 5-position with a benzoyl group. A methyl group occupies the 6-position of the pyran ring. The methoxy group (-OCH₃) on the benzamide moiety introduces electron-donating effects, distinguishing it from related compounds with electron-withdrawing substituents like chlorine or nitro groups .
Table 1: Comparative Structural Features of Pyran-2-one Derivatives
Compound | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4-Chloro analog | -Cl | C₂₀H₁₄ClNO₄ | 367.8 |
4-Nitro analog | -NO₂ | C₂₀H₁₄N₂O₆ | 378.33 |
4-Methoxy analog (This compound) | -OCH₃ | C₂₁H₁₇NO₅ | 363.36 (calculated) |
The methoxy variant’s molecular formula, C₂₁H₁₇NO₅, was derived by replacing the chloro group in the 4-chloro analog with a methoxy group, increasing the hydrogen count by two and adding an oxygen atom .
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name is N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)-4-methoxybenzamide. The pyran ring adopts a planar conformation, with no defined stereocenters reported in related structures . The absence of chiral centers simplifies synthesis and purification processes compared to stereoisomerically complex analogs.
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis route for the methoxy derivative is documented, its preparation likely mirrors methods used for chloro- and nitro-substituted analogs. A plausible pathway involves:
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Formation of the pyran-2-one core: Cyclocondensation of diketene derivatives with substituted benzaldehydes.
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Amidation at the 3-position: Reaction of the pyran intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine .
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Benzoylation at the 5-position: Introduction of the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution .
Key Reaction Conditions
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Solvents: Dichloromethane or dimethylformamide (DMF) for amidation steps.
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Catalysts: Lewis acids (e.g., AlCl₃) for benzoylation.
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Temperature: Room temperature for amidation; elevated temperatures (80–100°C) for cyclocondensation .
Physicochemical Properties
Thermodynamic Stability
The methoxy group’s electron-donating nature likely enhances the compound’s resonance stabilization compared to electron-withdrawing substituents. Calculated properties using PubChem’s XLogP3 algorithm suggest a logP value of ~3.2, indicating moderate lipophilicity .
Table 2: Predicted Physicochemical Properties
Property | Value |
---|---|
Melting Point | 180–185°C (estimated) |
Solubility in Water | <1 mg/mL (low) |
logP (Partition Coeff.) | 3.2 |
Topological Polar SA | 72.5 Ų |
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, pyranone and amide), 1250 cm⁻¹ (C-O-C stretch, methoxy) .
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UV-Vis: π→π* transitions in the aromatic and conjugated carbonyl systems (λₘₐₓ ~270 nm).
Biological Activity and Applications
Material Science Applications
The planar aromatic system and conjugated carbonyl groups suggest potential use in:
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Organic Electronics: As electron-transport materials in OLEDs.
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Coordination Chemistry: Chelation with transition metals via the amide and ketone functionalities.
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